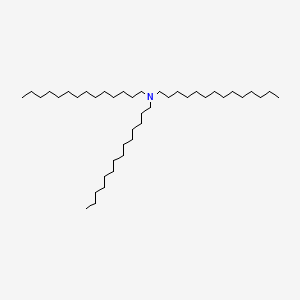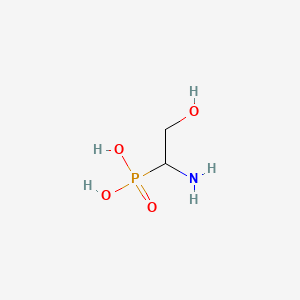
1-Amino-2-hydroxyethane phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-hydroxyethane phosphonic acid is a chemical compound with the molecular formula C₂H₈NO₄PThis compound is characterized by the presence of an amino group, a hydroxyl group, and a phosphonic acid group, making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-2-hydroxyethane phosphonic acid can be synthesized through several methods. . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the hydrophosphonylation of imines with diethyl phosphite, which can be catalyzed by chiral thiourea or other catalysts to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-hydroxyethane phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino and hydroxyl compounds .
Applications De Recherche Scientifique
1-Amino-2-hydroxyethane phosphonic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-amino-2-hydroxyethane phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and inhibiting enzyme activity. It can also participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-aminoethyl)phosphonic acid: Similar in structure but lacks the hydroxyl group.
(3-aminopropyl)phosphonic acid: Contains an additional carbon in the chain.
(1-hydroxyethylidene-1,1-diphosphonic acid): Contains two phosphonic acid groups and is used in similar applications.
Uniqueness
1-Amino-2-hydroxyethane phosphonic acid is unique due to the presence of both an amino and a hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
Propriétés
Numéro CAS |
94841-40-4 |
|---|---|
Formule moléculaire |
C2H8NO4P |
Poids moléculaire |
141.06 g/mol |
Nom IUPAC |
(1-amino-2-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO4P/c3-2(1-4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) |
Clé InChI |
RVUUAGQILBTWHJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(N)P(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



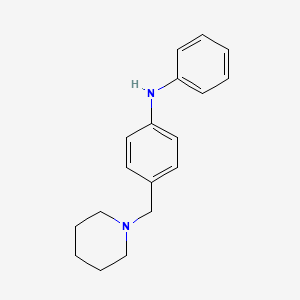


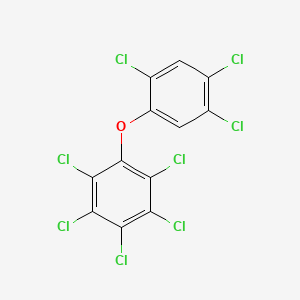
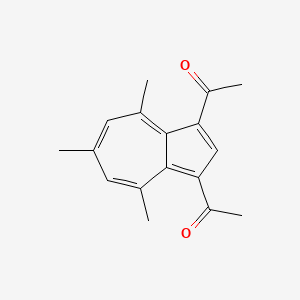

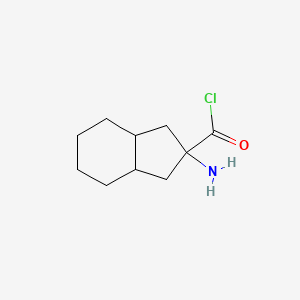

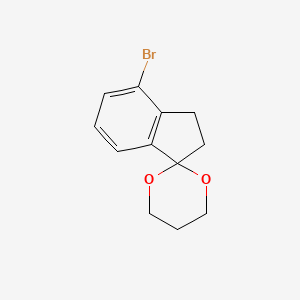
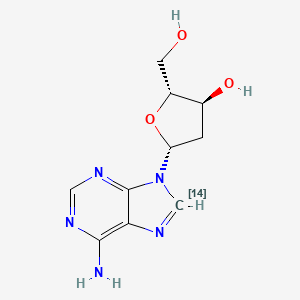
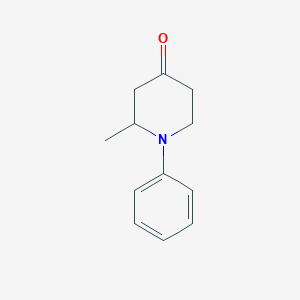
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
